3-(Triethoxysilyl)propyl methacrylate

Description

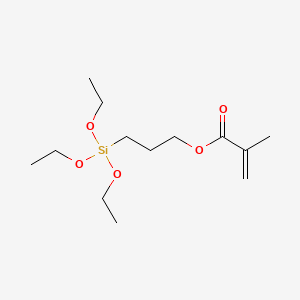

Structure

3D Structure

Properties

IUPAC Name |

3-triethoxysilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDOJQUSEUXVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126843-37-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126843-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074615 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild odor; [Gelest MSDS] | |

| Record name | 3-(Triethoxysilyl)propyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21142-29-0 | |

| Record name | Methacryloxypropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21142-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Triethoxysilyl)propyl Methacrylate: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Triethoxysilyl)propyl methacrylate (B99206), a versatile bifunctional organosilane with significant applications in materials science and drug delivery. This document details its chemical structure, physicochemical properties, synthesis, and reaction mechanisms. Furthermore, it provides experimental protocols for its characterization and its application in the functionalization of nanoparticles for therapeutic purposes.

Chemical Structure and Physicochemical Properties

3-(Triethoxysilyl)propyl methacrylate, often abbreviated as TESPMA, possesses a unique molecular architecture that features a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group. This dual reactivity allows it to act as a covalent bridge between organic polymers and inorganic substrates, making it an invaluable tool in the creation of hybrid materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-triethoxysilylpropyl 2-methylprop-2-enoate | [1] |

| CAS Number | 21142-29-0 | [1] |

| Molecular Formula | C₁₃H₂₆O₅Si | [1] |

| Molecular Weight | 290.43 g/mol | [1] |

| Appearance | Clear to straw-colored liquid with a mild odor | [1] |

| Boiling Point | 254 °C (estimated) | |

| Density | 0.999 g/mL at 25 °C (estimated) | |

| Refractive Index | n20/D 1.432 (estimated) | |

| Flash Point | 110 °C (closed cup) (estimated) | |

| Solubility | Reacts with water. Soluble in acetone, benzene, ether, methanol, and hydrocarbons. | [1] |

Synthesis and Reaction Mechanisms

The industrial synthesis of this compound is primarily achieved through the hydrosilylation of allyl methacrylate with triethoxysilane (B36694). This reaction is typically catalyzed by a platinum complex.

Hydrolysis and Condensation

A key feature of this compound is the ability of its triethoxysilyl group to undergo hydrolysis and condensation reactions. In the presence of water, the ethoxy groups are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups and ethanol (B145695). These silanol groups can then condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, leading to the formation of a crosslinked network. The rates of these reactions are highly dependent on pH.

Experimental Protocols

Synthesis of this compound

Materials:

-

Allyl methacrylate

-

Triethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer

-

Nitrogen source

Procedure:

-

Set up the reaction apparatus and ensure it is dry and under a nitrogen atmosphere.

-

Charge the reaction flask with triethoxysilane and the platinum catalyst.

-

Heat the mixture to the desired reaction temperature (typically 60-100 °C).

-

Add allyl methacrylate dropwise from the dropping funnel to control the exothermic reaction.

-

After the addition is complete, maintain the reaction temperature for several hours until the reaction is complete (monitor by GC or NMR).

-

Cool the reaction mixture to room temperature.

-

Purify the product by vacuum distillation.

Characterization by Spectroscopy

3.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Sample Preparation: A thin film of the purified liquid is placed between two KBr plates or analyzed directly using an ATR-FTIR accessory.

Table 2: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2975, 2925, 2885 | C-H stretching (alkyl) |

| ~1720 | C=O stretching (ester) |

| ~1638 | C=C stretching (methacrylate) |

| ~1165 | C-O stretching (ester) |

| ~1105, 1080 | Si-O-C stretching |

| ~960 | Si-OEt stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~6.1 ppm (s, 1H) | =CH₂ (cis to C=O) | ~167 ppm | C=O |

| ~5.5 ppm (s, 1H) | =CH₂ (trans to C=O) | ~136 ppm | =C(CH₃) |

| ~4.1 ppm (t, 2H) | -O-CH₂- | ~125 ppm | =CH₂ |

| ~3.8 ppm (q, 6H) | -Si-O-CH₂-CH₃ | ~67 ppm | -O-CH₂- |

| ~1.9 ppm (s, 3H) | -C(CH₃)= | ~58 ppm | -Si-O-CH₂-CH₃ |

| ~1.8 ppm (m, 2H) | -CH₂-CH₂-CH₂- | ~22 ppm | -CH₂-CH₂-CH₂- |

| ~1.2 ppm (t, 9H) | -Si-O-CH₂-CH₃ | ~18 ppm | -Si-O-CH₂-CH₃ |

| ~0.7 ppm (t, 2H) | -Si-CH₂- | ~18 ppm | -C(CH₃)= |

| ~9 ppm | -Si-CH₂- |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Applications in Drug Development: Nanoparticle Functionalization

This compound is widely used to functionalize the surface of nanoparticles (e.g., silica (B1680970), iron oxide) for drug delivery applications. The silane (B1218182) group covalently binds to the nanoparticle surface, while the methacrylate group provides a platform for further modification, such as polymer grafting or drug conjugation. This surface modification enhances nanoparticle stability, biocompatibility, and drug loading capacity.

Experimental Workflow for Nanoparticle Functionalization and Drug Delivery

Protocol for Functionalization of Silica Nanoparticles

Materials:

-

Silica nanoparticles

-

This compound (TESPMA)

-

Anhydrous toluene (B28343)

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Disperse the silica nanoparticles in anhydrous toluene by sonication.

-

Add TESPMA to the nanoparticle suspension. The amount of TESPMA will depend on the desired surface coverage.

-

(Optional) Add a catalytic amount of triethylamine.

-

Reflux the mixture under a nitrogen atmosphere for 12-24 hours with vigorous stirring.

-

Cool the reaction to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with toluene and ethanol to remove unreacted TESPMA.

-

Dry the TESPMA-functionalized nanoparticles under vacuum.

Cellular Uptake and Intracellular Drug Release

TESPMA-functionalized nanoparticles are typically taken up by cells through endocytosis. Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the lysosome can trigger the release of the encapsulated or conjugated drug.

Conclusion

This compound is a highly versatile molecule with significant potential in the development of advanced materials for drug delivery. Its unique bifunctional nature allows for the robust and covalent modification of inorganic nanoparticles, enhancing their properties for therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for the rational design of novel and effective drug delivery systems. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in this field.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(Triethoxysilyl)propyl Methacrylate

Introduction

3-(Triethoxysilyl)propyl methacrylate (B99206) (TESPMA) is a bifunctional organosilane that serves as a vital coupling agent and monomer in the development of advanced materials. Its molecular structure is distinguished by two key functional moieties: a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group. This dual reactivity enables TESPMA to form covalent bonds with both organic polymers and inorganic substrates, making it an essential component in the formulation of adhesives, coatings, and composites. For researchers and professionals in drug development, TESPMA is particularly valuable for the synthesis of hybrid nanomaterials, functionalized drug delivery systems, and scaffolds for tissue engineering. This guide provides a comprehensive overview of the synthesis, purification, and characterization of TESPMA.

Synthesis of 3-(Triethoxysilyl)propyl Methacrylate

The predominant industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of allyl methacrylate with triethoxysilane (B36694). This reaction is an addition reaction where the silicon-hydride bond of the silane (B1218182) adds across the carbon-carbon double bond of the allyl group in allyl methacrylate. The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, which ensures high efficiency and selectivity for the desired γ-isomer.

Reaction Mechanism

The synthesis proceeds via a well-established hydrosilylation mechanism, often catalyzed by a platinum(0) complex. The key steps involve:

-

Oxidative Addition: The Si-H bond of triethoxysilane adds to the platinum center.

-

Alkene Coordination: The allyl double bond of allyl methacrylate coordinates to the platinum complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride or platinum-silyl bond.

-

Reductive Elimination: The final product, this compound, is eliminated, regenerating the platinum catalyst.

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis of this compound.

-

Reactor Setup: A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

-

Charging Reactants: The flask is charged with triethoxysilane and a platinum catalyst (e.g., Karstedt's catalyst, approximately 10-20 ppm).

-

Addition of Allyl Methacrylate: Allyl methacrylate is added dropwise from the dropping funnel to the stirred solution. An inhibitor, such as hydroquinone (B1673460) or BHT (Butylated hydroxytoluene), is often included (at ~50-100 ppm) to prevent the premature polymerization of the methacrylate group.

-

Reaction Conditions: The reaction is typically exothermic. The temperature should be maintained between 60-90°C. A water bath can be used for cooling if the exotherm becomes too vigorous. The rate of addition of allyl methacrylate should be controlled to keep the temperature within this range.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the consumption of the reactants.

| Parameter | Value/Condition |

| Reactants | Allyl Methacrylate, Triethoxysilane |

| Catalyst | Karstedt's Catalyst (~10-20 ppm) |

| Inhibitor | Hydroquinone or BHT (~50-100 ppm) |

| Temperature | 60 - 90 °C |

| Atmosphere | Inert (e.g., Nitrogen) |

| Monitoring | Gas Chromatography (GC) |

| Typical Yield | > 90% |

Purification of this compound

Upon completion of the synthesis, the crude product contains unreacted starting materials, the catalyst, and potentially some side products. Purification is essential to achieve the high purity required for most applications. The most common method for purifying TESPMA is vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus. It is crucial that all glassware is dry. A small amount of polymerization inhibitor should be added to the distillation flask.

-

Distillation: The crude product is heated under reduced pressure. The unreacted, more volatile starting materials will distill first. As the temperature is gradually increased, the this compound will distill. The catalyst and any polymeric residues will remain in the distillation flask.

-

Collection: The purified TESPMA is collected as a clear, colorless liquid. The purity of the collected fractions can be checked by GC or NMR.

Data Presentation and Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of physicochemical measurements and spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₆O₅Si |

| Molecular Weight | 290.43 g/mol [1] |

| Appearance | Clear to straw-colored liquid[1] |

| Boiling Point | ~122-126 °C at 10 mmHg |

| Density | ~0.98 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.439 |

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TESPMA displays characteristic absorption bands that confirm its chemical structure.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2975, 2928, 2885 | C-H stretch | Alkyl chains |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1638 | C=C stretch | Methacrylate vinyl |

| ~1167 | C-O stretch | Ester |

| ~1080, 780 | Si-O-C stretch | Ethoxysilyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of TESPMA.

¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.10 | s | =CH₂ (vinyl proton, trans to C=O) |

| ~5.55 | s | =CH₂ (vinyl proton, cis to C=O) |

| ~4.10 | t | -O-CH₂- (propyl chain) |

| ~3.82 | q | -Si-(O-CH₂-CH₃)₃ |

| ~1.95 | s | -C(CH₃)= |

| ~1.85 | m | -CH₂- (central propyl) |

| ~1.22 | t | -Si-(O-CH₂-CH₃)₃ |

| ~0.70 | t | Si-CH₂- (propyl chain) |

¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~167.5 | C=O (ester carbonyl) |

| ~136.7 | =C(CH₃)- (vinyl carbon) |

| ~125.0 | =CH₂ (vinyl carbon) |

| ~66.5 | -O-CH₂- (propyl chain) |

| ~58.4 | -Si-(O-CH₂-CH₃)₃ |

| ~22.6 | -CH₂- (central propyl) |

| ~18.3 | -C(CH₃)= |

| ~18.2 | -Si-(O-CH₂-CH₃)₃ |

| ~7.5 | Si-CH₂- (propyl chain) |

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a fume hood.[2] It is a combustible liquid and can cause irritation to the eyes, skin, and respiratory tract. Contact with moisture will lead to the evolution of ethanol.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances. The container should be tightly closed and protected from moisture.[3] It is often stored under an inert atmosphere.

References

A Comprehensive Technical Guide to 3-(Triethoxysilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triethoxysilyl)propyl methacrylate (B99206) is a bifunctional organosilane coupling agent that possesses both a polymerizable methacrylate group and hydrolyzable triethoxysilyl groups. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymer matrices, making it a valuable component in the development of advanced materials. Its applications span various fields, including dental composites, adhesives, coatings, and the synthesis of functionalized nanoparticles for biomedical applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and underlying chemical pathways.

While 3-(Triethoxysilyl)propyl methacrylate is a significant compound, a substantial body of research and detailed experimental protocols are available for its close analog, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). The principles of hydrolysis, condensation, and polymerization are highly similar for both compounds, with kinetic differences arising from the ethoxy versus methoxy (B1213986) groups. Therefore, this guide will also draw upon the extensive data available for TMSPMA to provide a more comprehensive technical overview.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 21142-29-0[1] |

| Molecular Formula | C13H26O5Si[1] |

| Molecular Weight | 290.43 g/mol [1] |

| Appearance | Clear to straw-colored liquid with a mild odor[1] |

For comparison, the properties of the closely related 3-(Trimethoxysilyl)propyl methacrylate are also provided.

| Property | Value |

| CAS Number | 2530-85-0[2] |

| Molecular Formula | C10H20O5Si[2] |

| Molecular Weight | 248.35 g/mol [2] |

| Appearance | Clear, colorless to faint yellow liquid |

| Density | 1.045 g/mL at 25 °C[2] |

| Boiling Point | 190 °C[2] |

| Refractive Index | n20/D 1.431 |

Synthesis and Reaction Mechanisms

The industrial synthesis of alkoxysilylpropyl methacrylates is typically achieved through the hydrosilylation of allyl methacrylate with the corresponding trialkoxysilane. This reaction is catalyzed by a platinum complex and is highly efficient.

Synthesis of this compound.

The core functionality of this compound lies in the dual reactivity of its functional groups. The triethoxysilyl group undergoes hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with inorganic substrates, while the methacrylate group can participate in polymerization reactions.

Hydrolysis and Condensation

The hydrolysis of the triethoxysilyl group to form reactive silanol (B1196071) groups is a critical first step for surface modification. This reaction is typically catalyzed by acid or base and is highly dependent on pH. The subsequent condensation of these silanol groups with hydroxyl groups on a substrate surface or with other silanol groups leads to the formation of a durable covalent bond.

Hydrolysis and condensation pathway for surface modification.

Experimental Protocols

Detailed experimental protocols are more readily available for the trimethoxy analog, TMSPMA. The following protocols can be adapted for this compound, keeping in mind potential differences in reaction times.

Protocol 1: Surface Modification of Glass Substrates

This protocol describes the process of functionalizing a glass surface with silane (B1218182) to enable covalent attachment of polymers.

Materials:

-

Glass slides or coverslips

-

This compound

-

Ethanol

-

Glacial acetic acid

-

Deionized water

-

Strong soap solution

Procedure:

-

Cleaning: Thoroughly clean the glass plates with a strong soap solution, followed by extensive rinsing with deionized water. Dry the plates completely, preferably in an oven.

-

Silane Solution Preparation: Prepare the silanization solution by diluting 1 mL of this compound in 200 mL of ethanol. Immediately before use, add 6 mL of a dilute acetic acid solution (prepared by mixing 1 part glacial acetic acid with 10 parts deionized water).

-

Surface Treatment: Pour the prepared solution onto the cleaned glass plates, ensuring full contact with the surface. Allow the reaction to proceed for approximately 3 minutes.

-

Rinsing and Drying: Pour off the excess silane solution and rinse the plates thoroughly with ethanol to remove any unreacted silane. Allow the plates to dry completely.

Protocol 2: Synthesis of Polymer-Coated Microspheres

This protocol outlines a general procedure for the synthesis of core-shell microspheres where the silane is used as a functional comonomer.

Materials:

-

Styrene (or other primary monomer)

-

This compound

-

Initiator (e.g., AIBN)

-

Ethanol/water mixture (as solvent)

-

Surfactant (if required for emulsion/dispersion polymerization)

Procedure:

-

Dispersion Polymerization: Prepare a solution of the primary monomer (e.g., styrene) and this compound in an ethanol/water medium.

-

Initiation: Add the initiator to the monomer solution and heat to the appropriate temperature (e.g., 80°C) to initiate polymerization.[3]

-

Reaction: Allow the polymerization to proceed for a set time (e.g., 20 hours) to form microspheres with surface-exposed silane groups.[3]

-

Purification: The resulting microspheres are then purified by filtration and washing with deionized water and methanol (B129727) to remove unreacted monomers and other impurities.[3]

-

Sol-Gel Coating (Optional): The functionalized microspheres can then be coated with a silica (B1680970) shell through a sol-gel process involving the hydrolysis and condensation of a silane precursor like methyl trimethoxysilane (B1233946) in the presence of the microspheres.[4]

Experimental workflow for surface modification and polymer grafting.

Applications in Research and Development

The dual functionality of this compound makes it a versatile tool for material scientists and drug development professionals.

-

Dental Composites: It is used as a coupling agent to enhance the bond between the inorganic filler particles (like silica or hydroxyapatite) and the polymer resin matrix, improving the mechanical properties and durability of dental restorations.[5][6][7]

-

Adhesion Promoter: In coatings and adhesives, it improves the adhesion of the organic formulation to inorganic substrates such as glass, metals, and ceramics.[8]

-

Composite Materials: It is used to treat reinforcing fibers (e.g., glass fibers) to improve their compatibility with the polymer matrix, resulting in composites with enhanced strength and performance.[8]

-

Biomedical Applications: In the biomedical field, it is utilized for the surface modification of materials to control cell adhesion.[8] It is also a key component in the synthesis of hybrid nanomaterials and functionalized drug carriers.[9]

-

Microfluidics and Biosensors: The ability to functionalize glass and other substrates makes it valuable in the fabrication of microfluidic devices and biosensors, where surface properties are critical for performance.[10]

References

- 1. This compound | C13H26O5Si | CID 88798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Trimethoxysilyl)propyl methacrylate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. The effect of 3‐(trimethoxysilyl) propyl methacrylate on the mechanical, thermal, and morphological properties of poly(methyl methacrylate)/hydroxyapatite composites | Semantic Scholar [semanticscholar.org]

- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 8. chinacouplingagents.com [chinacouplingagents.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

The Two-Step Dance: A Technical Guide to the Hydrolysis and Condensation of 3-(Triethoxysilyl)propyl Methacrylate

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of bifunctional molecules like 3-(Triethoxysilyl)propyl methacrylate (B99206) (TES-PMA) is paramount for the controlled synthesis of advanced organic-inorganic hybrid materials. This technical guide delves into the core mechanisms of TES-PMA's hydrolysis and condensation, critical reactions that underpin its use in drug delivery systems, dental restoratives, and specialized coatings.

At its core, TES-PMA is a versatile molecule featuring a methacrylate group, capable of undergoing polymerization, and a triethoxysilyl group that engages in hydrolysis and condensation. This dual reactivity is the key to forming crosslinked hybrid networks with highly tunable properties. The transformation of the triethoxysilyl group is a sequential, two-step process:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH). This reaction yields silanol (B1196071) intermediates and releases ethanol (B145695) as a byproduct. The rate of this step is highly sensitive to pH, acting as a crucial control parameter.

-

Condensation: The newly formed, reactive silanol groups can then condense with each other (a water-producing condensation) or with remaining ethoxy groups (an alcohol-producing condensation) to form stable siloxane bonds (Si-O-Si). This step leads to the formation of oligomers and, ultimately, a crosslinked three-dimensional network.

The interplay and competition between these two reactions are governed by several factors, most notably pH, but also temperature, solvent, and the presence of catalysts.[1] Precise control over these parameters is essential for manipulating the final structure and, consequently, the properties of the resulting material.

Quantitative Data Summary

The kinetics of TES-PMA hydrolysis and condensation are intricately linked to the reaction conditions. The following tables summarize key quantitative and qualitative findings from scientific literature, which, while often focused on the closely related 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), provide a strong predictive framework for the behavior of TES-PMA.

| pH Condition | Hydrolysis Rate | Condensation Rate | Stability of Silanols |

| Acidic (e.g., pH < 4) | High | Low | High[2] |

| pH 4.0 | Moderate | Lowest | Moderate[2][3] |

| Neutral (pH 7.0) | Lowest | Low | Low[2][3] |

| Basic (e.g., pH > 8) | High | High | Low[2] |

Table 1: Effect of pH on Hydrolysis and Condensation Rates. This table illustrates the significant influence of pH on the reaction kinetics. Acidic conditions favor hydrolysis while slowing condensation, leading to an accumulation of stable silanol intermediates.[4] Conversely, basic conditions accelerate both reactions. The slowest hydrolysis occurs at a neutral pH, while the slowest condensation is observed around pH 4.0.[3]

Experimental Protocols

To monitor and quantify the hydrolysis and condensation of TES-PMA, several analytical techniques are employed. The following are detailed methodologies for two key experiments.

Protocol 1: Monitoring TES-PMA Hydrolysis using FT-IR Spectroscopy

This protocol is adapted from studies on the hydrolysis of similar alkoxysilanes.[2]

Objective: To qualitatively and semi-quantitatively monitor the progress of TES-PMA hydrolysis by observing changes in its infrared spectrum.

Materials:

-

3-(Triethoxysilyl)propyl methacrylate (TES-PMA)

-

Deionized water

-

Ethanol (or other suitable solvent)

-

Acid (e.g., acetic acid) or Base (e.g., ammonia) for pH adjustment

-

FT-IR spectrometer with a liquid sample cell (e.g., ATR)

Procedure:

-

Prepare a solution of TES-PMA in a mixture of ethanol and deionized water (e.g., 80/20 w/w).[4]

-

Adjust the pH of the solution to the desired level using an acid or base.

-

Immediately acquire an initial FT-IR spectrum of the solution in the range of 4000-400 cm⁻¹.

-

Monitor the reaction by acquiring spectra at regular time intervals.

-

Spectral Analysis:

-

Observe the decrease in the intensity of the Si-O-C stretching band (around 1100-1000 cm⁻¹) which indicates the hydrolysis of the ethoxy groups.

-

Monitor the appearance and growth of a broad band in the 3700-3200 cm⁻¹ region, corresponding to the stretching vibrations of Si-OH groups formed during hydrolysis.[1]

-

The disappearance of the Si-O-C peak and the stabilization of the Si-OH peak indicate the completion of the hydrolysis reaction.

-

Protocol 2: In-situ Monitoring of Hydrolysis and Condensation using ²⁹Si NMR Spectroscopy

This protocol is based on established methodologies for studying silane (B1218182) hydrolysis kinetics.[3]

Objective: To quantitatively measure the rates of hydrolysis and condensation at different pH values.

Materials:

-

This compound (TES-PMA)

-

Deuterated water (D₂O) or a mixture with H₂O

-

pH buffer solutions or acid/base for pH adjustment

-

NMR spectrometer equipped for ²⁹Si liquid-state NMR

Procedure:

-

Prepare a TES-PMA solution in D₂O or a water/solvent mixture with a precisely known pH.

-

Place the sample in the NMR spectrometer.

-

Acquire ²⁹Si NMR spectra at regular intervals.

-

Spectral Analysis:

-

The unreacted TES-PMA will show a characteristic chemical shift (T⁰ species).

-

As hydrolysis proceeds, new signals corresponding to partially hydrolyzed (T¹, T²) and fully hydrolyzed (T³) species will appear at different chemical shifts.

-

The formation of siloxane bonds through condensation will lead to the emergence of signals for dimers, trimers, and higher-order structures.[1]

-

-

Integrate the signals for each silicon species to determine their concentrations over time.

-

Use the concentration-time data to calculate the rate coefficients for hydrolysis and condensation.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows.

References

3-(Triethoxysilyl)propyl methacrylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Trimethoxysilyl)propyl Methacrylate (B99206) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile organosilicon compound, plays a crucial role as a coupling agent and monomer in the synthesis of advanced materials.[1] Its dual reactivity, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to form durable bonds between organic polymers and inorganic substrates.[2] This property is leveraged in diverse fields, including dental composites, adhesives, coatings, and reinforced plastics.[2][3][4]

Understanding the solubility of TMSPMA in various organic solvents is paramount for its effective application in formulation, synthesis, and surface modification processes. This guide provides a comprehensive overview of its solubility profile, collating available data into a clear format, and outlines a general experimental protocol for solubility determination.

Note on Nomenclature: This guide focuses on 3-(Trimethoxysilyl)propyl methacrylate (CAS No. 2530-85-0), which is widely documented. A related compound, 3-(Triethoxysilyl)propyl methacrylate (CAS No. 21142-29-0), exists but is less commonly referenced in the available literature. Users should verify the specific silane (B1218182) required for their application.

Solubility Profile of 3-(Trimethoxysilyl)propyl Methacrylate

TMSPMA is generally characterized by its high solubility in a wide range of common organic solvents.[5][6] This broad miscibility is advantageous for its incorporation into various polymer and coating formulations.[5] In contrast, its interaction with water is limited and reactive; it is generally reported as insoluble or having limited solubility in water, undergoing hydrolysis upon contact.[5][7][8] This hydrolysis of the methoxysilyl groups is a key aspect of its function as a coupling agent but must be controlled during storage and formulation.[7]

The qualitative solubility data extracted from technical and safety data sheets is summarized in Table 1.

Table 1: Qualitative Solubility of 3-(Trimethoxysilyl)propyl Methacrylate in Various Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Alcohols | Methanol | Soluble | [5][9][10] |

| Ethanol | Soluble | [6] | |

| Ketones | Acetone | Soluble | [5][9][10] |

| Ethers | Diethyl Ether | Soluble | [5][9][10] |

| Tetrahydrofuran (THF) | Soluble | [5] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [5][9][10] |

| Toluene | Soluble | [5] | |

| Chlorinated Solvents | Chloroform | Soluble | [5] |

| General Hydrocarbons | Hydrocarbons | Soluble | [5][9] |

Experimental Protocols for Solubility Determination

Detailed experimental protocols for determining the solubility of 3-(trimethoxysilyl)propyl methacrylate were not explicitly available in the reviewed literature. However, a standard methodology for determining the solubility of a liquid in an organic solvent, such as the visual method, is described below.

General Protocol: Visual Method for Isothermal Solubility Determination

This method determines solubility by observing the point at which a solution becomes saturated at a constant temperature.

Materials and Equipment:

-

3-(Trimethoxysilyl)propyl methacrylate (solute)

-

Selected organic solvent

-

Isothermal water bath or temperature-controlled shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: Ensure all glassware is clean and completely dry to prevent premature hydrolysis of the TMSPMA.

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 10 mL) of the selected organic solvent to a series of glass vials.

-

Temperature Equilibration: Place the vials in an isothermal water bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

Titration with Solute: Add small, precisely weighed or measured volumetric increments of TMSPMA to the first vial. After each addition, cap the vial securely and shake or stir vigorously until the solute is fully dissolved.

-

Observation: Continue adding the solute incrementally until a slight, persistent cloudiness or the presence of a separate liquid phase is observed, indicating that the saturation point has been reached.

-

Quantification: The total mass or volume of the solute added to the known volume of the solvent represents the solubility at that specific temperature.

-

Replication: Repeat the procedure at least three times to ensure the reproducibility of the results.

-

Data Expression: Express the solubility in appropriate units, such as g/100 mL, g/L, or mol/L.

Visualization of Solubility Relationships

The following diagram illustrates the logical relationship between 3-(trimethoxysilyl)propyl methacrylate and the classes of organic solvents in which it is soluble.

Caption: Logical diagram of TMSPMA solubility in organic solvent classes.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Trimethoxysilyl)propyl methacrylate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 6. 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-(Trimethoxysilyl)propyl methacrylate, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Trimethoxysilyl)propyl Methacrylate | 2530-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Spectroscopic Guide to 3-(Triethoxysilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 3-(Triethoxysilyl)propyl methacrylate (B99206), a versatile bifunctional organosilane. This compound is instrumental as a coupling agent, bridging organic polymers and inorganic surfaces. Its unique structure, containing a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group, makes it a critical component in advanced materials, including composites, adhesives, and coatings. A thorough understanding of its spectral data is essential for quality control, structural verification, and monitoring chemical reactions.

This document details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data for 3-(Triethoxysilyl)propyl methacrylate. It includes clearly structured data tables, comprehensive experimental protocols for spectral acquisition, and graphical representations of workflows and spectral correlations to facilitate understanding.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.

¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | =CH₂ (vinyl, trans to C=O) |

| ~5.54 | s | 1H | =CH₂ (vinyl, cis to C=O) |

| ~4.12 | t | 2H | -O-CH₂- (propyl chain) |

| ~3.83 | q | 6H | -Si-(O-CH₂)₃ |

| ~1.95 | s | 3H | -C(CH₃)= |

| ~1.78 | m | 2H | -CH₂- (central propyl) |

| ~1.23 | t | 9H | -Si-(O-CH₂-CH₃)₃ |

| ~0.72 | m | 2H | Si-CH₂- (propyl chain) |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 167.3 | C=O (ester carbonyl) |

| 136.7 | =C(CH₃)- (vinyl carbon) |

| 125.0 | =CH₂ (vinyl carbon) |

| 66.5 | -O-CH₂- (propyl chain) |

| 58.4 | -Si-(O-CH₂)₃ |

| 22.8 | -CH₂- (central propyl) |

| 18.4 | -C(CH₃)= |

| 18.2 | -Si-(O-CH₂-CH₃)₃ |

| 9.0 | Si-CH₂- (propyl chain) |

FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2975, ~2928, ~2885 | C-H Stretch | CH₃ and CH₂ groups |

| ~1720 | C=O Stretch | Ester carbonyl |

| ~1638 | C=C Stretch | Methacrylate vinyl group |

| ~1455 | C-H Bend | CH₂ scissoring |

| ~1322, ~1300 | C-H Bend | CH₃ wagging |

| ~1168 | C-O Stretch | Ester C-O bond |

| ~1105, ~1080 | Si-O-C Asymmetric Stretch | Triethoxysilyl group |

| ~960 | Si-O-C Stretch | Triethoxysilyl group |

| ~780 | Si-O Stretch | Triethoxysilyl group |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial.[1]

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid column height should be between 4.0 and 5.0 cm.[1]

-

Instrumentation Setup :

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.[2]

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition :

-

Locking and Shimming : Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1] Perform shimming (manual or automated) to optimize the magnetic field homogeneity, which maximizes spectral resolution.[1]

-

Tuning : Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C) to ensure efficient signal detection.[1]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include the spectral width, acquisition time, and relaxation delay.[3]

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum. Reference the spectrum to a known standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FTIR Spectroscopy Protocol

-

Sample Preparation : For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is highly convenient.[5]

-

Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation Setup :

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

-

Data Acquisition :

-

Background Scan : Record a background spectrum of the empty, clean ATR crystal.[4] This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Scan : Record the spectrum of the sample. The typical spectral range is 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the various functional groups within the molecule.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation [mdpi.com]

Thermal Stability and Decomposition of 3-(Triethoxysilyl)propyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-(triethoxysilyl)propyl methacrylate (B99206). This bifunctional organosilane is of significant interest in materials science and drug development due to its role as a coupling agent, facilitating the adhesion between organic and inorganic materials. A thorough understanding of its thermal behavior is critical for defining processing parameters, ensuring the stability of resulting products, and predicting degradation pathways. This document summarizes available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents a proposed decomposition pathway.

Note on Data Availability: Publicly available, detailed quantitative thermal analysis data (TGA/DSC) specifically for neat 3-(triethoxysilyl)propyl methacrylate is limited. Much of the understanding of its thermal behavior is extrapolated from its close analogue, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), and from the analysis of polymers and composites containing the triethoxy variant.

Core Concepts: Thermal Stability and Decomposition

The thermal stability of this compound is governed by the interplay of its two primary functional groups: the reactive methacrylate group and the hydrolyzable triethoxysilyl group. Upon heating, the molecule can undergo several transformations, including polymerization of the methacrylate moiety and hydrolysis and condensation of the ethoxysilyl groups, particularly in the presence of moisture. At elevated temperatures, these processes are followed by the decomposition of the organic and inorganic components of the molecule.

Hazardous decomposition products for this compound include ethanol, which is liberated upon contact with moisture, and organic acid vapors. Irritating fumes may also develop when the material is exposed to elevated temperatures or open flame.

Quantitative Thermal Analysis Data

| Thermal Event | Approximate Temperature Range (°C) | Associated Mass Loss (%) | Description |

| Onset of Decomposition (Tonset) | 200 - 260 | ~5% | Initial degradation of the organic methacrylate portion. |

| First Stage Decomposition (Tpeak1) | 260 - 360 | 30 - 45% | Major decomposition of the propyl methacrylate chain. |

| Second Stage Decomposition (Tpeak2) | 360 - 520 | 20 - 35% | Decomposition of remaining organic fragments and initial breakdown of the resulting siloxane network. |

| Final Residue at 800°C | - | 20 - 30% | Primarily silicon dioxide (SiO2). |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. The following diagram illustrates a plausible pathway, inferred from the behavior of analogous organosilanes.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of liquid this compound by measuring its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Alumina (B75360) or platinum crucibles

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and free from solvents or inhibitors.

-

Instrument Preparation:

-

Tare a clean, empty alumina or platinum crucible on the TGA's microbalance.

-

Dispense 5-10 mg of the liquid sample into the crucible.

-

-

Instrument Setup:

-

Set the purge gas (e.g., Nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere and remove decomposition products.

-

Program the temperature profile:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition and Analysis:

-

Initiate the TGA run and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (temperature at 5% mass loss), peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature, identifying events such as polymerization and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealable aluminum pans

-

Nitrogen or Argon gas supply

Procedure:

-

Sample Preparation:

-

Dispense 5-10 mg of the liquid this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent evaporation and contain any pressure buildup.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the purge gas (e.g., Nitrogen) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature above the final decomposition temperature observed in TGA (e.g., 550°C) at a heating rate of 10°C/min.

-

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify the onset and peak temperatures of any exothermic or endothermic events.

-

Integrate the area under the peaks to quantify the enthalpy changes (ΔH) associated with these transitions.

-

In-Depth Technical Guide: Safety and Handling of 3-(Triethoxysilyl)propyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-(Triethoxysilyl)propyl methacrylate (B99206) (CAS No. 21142-29-0). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical and Physical Properties

3-(Triethoxysilyl)propyl methacrylate is a versatile organosilane coupling agent. Its bifunctional nature, containing a methacrylate group and hydrolyzable ethoxysilyl groups, allows it to act as a bridge between organic polymers and inorganic surfaces. It is a clear to straw-colored liquid with a mild odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21142-29-0 | [1] |

| Molecular Formula | C13H26O5Si | [1] |

| Molecular Weight | 290.43 g/mol | [1] |

| Appearance | Clear to straw-colored liquid | [1] |

| Odor | Mild | [1] |

| Boiling Point | 130 °C at 760 mmHg | [2] |

| Flash Point | 128 °C | [2] |

| Storage Temperature | 4°C, stored under nitrogen | [2] |

Hazard Identification and Toxicology

This compound is classified as a skin and eye irritant.[3] Upon contact with water or moisture, it can evolve ethanol.[3] It may also cause delayed contact dermatitis and is considered a skin sensitizer.[1]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Result | Reference |

| Skin Corrosion/Irritation | - | - | Causes skin irritation | |

| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation | |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [1] |

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Incompatibility

-

Store in a cool, dry, well-ventilated area away from sources of ignition.

-

Keep containers tightly closed to prevent contact with moisture, which can cause the material to hydrolyze, releasing ethanol.[3]

-

Store under an inert atmosphere, such as nitrogen, is recommended.[2]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and silicon oxides may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.

-

Environmental Precautions: Prevent spills from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols

This compound is commonly used for the surface modification of inorganic substrates to improve adhesion to organic polymers. Below is a general protocol for the functionalization of a glass surface.

General Protocol for Glass Surface Functionalization

This protocol outlines the basic steps for preparing a glass substrate and applying this compound to create a reactive surface for further polymerization.

References

The Two Faces of a Molecule: A Technical Guide to 3-(Triethoxysilyl)propyl Methacrylate in Hybrid Materials

Abstract: 3-(Triethoxysilyl)propyl methacrylate (B99206) (TESPMA), also commonly known as 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), is a bifunctional organosilane that serves a pivotal role in advanced materials science.[1] Its unique molecular architecture, featuring both a polymerizable methacrylate group and hydrolyzable trialkoxysilyl groups, allows it to act as a critical bridge between organic and inorganic domains. This technical guide provides an in-depth exploration of TESPMA's dual functionality, presenting quantitative data on its performance, detailed experimental protocols for its application, and visual workflows to empower researchers, scientists, and drug development professionals in harnessing its potential for the creation of next-generation hybrid materials.

The Core Duality of TESPMA

The versatility of TESPMA stems from its two distinct reactive moieties, enabling it to function simultaneously as a robust coupling agent and a polymerizable comonomer.[1] This dual nature is the key to its efficacy in enhancing the properties of hybrid materials, which combine the advantages of both organic polymers and inorganic fillers.

The Silane (B1218182) Moiety: A Covalent Bridge to Inorganic Surfaces

The triethoxysilyl group is the anchor that allows TESPMA to form strong, durable bonds with inorganic substrates. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups.[1] These silanols can then undergo a condensation reaction with hydroxyl groups present on the surfaces of inorganic materials like silica (B1680970), glass, titania, and metal oxides, forming stable covalent Si-O-Substrate bonds.[2][3] Furthermore, these silanol groups can self-condense, creating a cross-linked polysiloxane network at the interface, which enhances the hydrolytic stability of the bond.[4] This process effectively grafts the TESPMA molecule onto the inorganic surface, acting as a bridge to the organic matrix.[3]

The Methacrylate Moiety: A Polymerizable Handle for Organic Matrices

The methacrylate group of TESPMA is a vinyl functional group that readily participates in free-radical polymerization.[1] This allows it to copolymerize with a wide range of other monomers, such as styrenes, acrylates, and other methacrylates, or to be grafted onto existing polymer backbones.[2][5] By incorporating into the polymer chain, TESPMA covalently links the inorganic filler (to which its silane group is bonded) with the surrounding organic polymer matrix. This creates a seamless interface, improving stress transfer between the two phases and dramatically enhancing the overall material properties.

Performance Enhancement in Hybrid Materials: Quantitative Data

The incorporation of TESPMA as a coupling agent leads to significant and measurable improvements in the mechanical and thermal properties of composite materials. The following tables summarize quantitative data from studies investigating its effects.

Mechanical Properties

Treatment of inorganic or lignocellulosic fillers with TESPMA enhances the filler-matrix interaction, leading to improved stress transfer and reinforcement.[3][6] This results in higher stiffness (Young's Modulus) and, in many cases, improved tensile strength.

Table 1: Effect of TESPMA Treatment on Mechanical Properties of Polystyrene (PS) Composites

| Filler Content (wt%) | Filler Treatment | Young's Modulus (MPa) | Tensile Strength (MPa) |

|---|---|---|---|

| 10 | Untreated OPF¹ | 176 | 24.1 |

| 10 | TESPMA-Treated OPF¹ | 185 | 26.3 |

| 20 | Untreated OPF¹ | 204 | 22.5 |

| 20 | TESPMA-Treated OPF¹ | 221 | 24.9 |

| 30 | Untreated OPF¹ | 249 | 20.2 |

| 30 | TESPMA-Treated OPF¹ | 268 | 21.8 |

¹Olive Pomace Flour (OPF). Data synthesized from[3].

Thermal Stability

By improving the adhesion between the filler and the polymer matrix, TESPMA can restrict the thermal motion of polymer chains at the interface, leading to enhanced thermal stability.[3][6] This is often observed as an increase in the onset temperature of decomposition in thermogravimetric analysis (TGA).

Table 2: Effect of TESPMA Treatment on Thermal Stability of Polystyrene (PS) Composites

| Filler Content (wt%) | Filler Treatment | Onset Decomposition Temp (°C) |

|---|---|---|

| 0 | None (Pure PS) | 380.0 |

| 10 | Untreated OPF¹ | 358.9 |

| 10 | TESPMA-Treated OPF¹ | 368.8 |

| 30 | Untreated OPF¹ | 329.1 |

| 30 | TESPMA-Treated OPF¹ | 356.9 |

¹Olive Pomace Flour (OPF). Data synthesized from[3].

Applications in Drug Development

The unique properties of TESPMA make it highly valuable in the biomedical field, particularly for the design of advanced drug delivery systems.[1] Its ability to functionalize the surface of inorganic nanoparticles, such as silica or iron oxide, provides a robust and biocompatible platform for therapeutic applications.[7]

TESPMA-modified nanoparticles can serve as versatile drug carriers. The silane chemistry allows for the creation of a stable core-shell structure, while the methacrylate group provides a reactive handle for further functionalization.[1][7] For example, targeting ligands (e.g., antibodies, peptides, aptamers) can be attached to the particle surface to direct the carrier to specific cells or tissues, such as tumors.[8][9] This active targeting can increase therapeutic efficacy while minimizing side effects on healthy tissue.[9]

The mechanism of cellular uptake for such silica-based nanoparticles can be complex, involving active endocytosis processes but also potentially passive modes of entry where particles interact directly with and disrupt the lipid membrane.[3][10][11]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and characterization of TESPMA-based hybrid materials. Optimization may be required based on the specific materials and desired outcomes.

Protocol 1: Surface Treatment of Filler with TESPMA

This protocol describes the modification of a hydroxyl-rich filler (e.g., silica, lignocellulosic flour) with TESPMA.[3]

Materials:

-

Filler (e.g., Olive Pomace Flour, Silica)

-

3-(Triethoxysilyl)propyl methacrylate (TESPMA)

-

Deionized water

-

Acetic acid

Procedure:

-

Prepare a solution of 1 wt% TESPMA (relative to the filler weight) in an ethanol/water mixture (e.g., 90/10 v/v).

-

Adjust the pH of the solution to ~4 with acetic acid to catalyze silane hydrolysis while preventing premature self-condensation.[3]

-

Stir the solution continuously for 15-30 minutes to allow for the hydrolysis of TESPMA's ethoxy groups to silanol groups.

-

Add the filler material to the TESPMA solution and continue stirring or soaking for 1-2 hours at room temperature to allow the silanol groups to react with the filler surface.

-

After the reaction, wash the treated filler with water until a neutral pH is achieved to remove any excess, unreacted silane.

-

Perform a final wash with ethanol.

-

Dry the surface-modified filler in an oven at 80-100°C for 12-24 hours before incorporating it into a polymer matrix.

Protocol 2: Synthesis of TESPMA-Functionalized Silica Nanoparticles

This protocol outlines the surface modification of pre-synthesized silica nanoparticles.[1][7]

Materials:

-

Silica nanoparticles (e.g., synthesized via the Stöber method)

-

This compound (TESPMA)

-

Anhydrous Ethanol or Toluene

-

Ammonium (B1175870) hydroxide (B78521) (for basic catalysis)

Procedure:

-

Disperse a known quantity of silica nanoparticles in anhydrous ethanol or toluene. Sonicate the suspension for 15-30 minutes to ensure deagglomeration.

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amount of TESPMA to the nanoparticle suspension while stirring. The amount will depend on the desired grafting density.

-

Add a catalytic amount of ammonium hydroxide to the mixture.

-

Heat the reaction mixture to 60-80°C and allow it to react for 4-24 hours with continuous stirring.

-

After the reaction, cool the mixture to room temperature.

-

Collect the TESPMA-grafted nanoparticles by centrifugation (e.g., 10,000 rpm for 20 min).

-

Wash the collected nanoparticles multiple times by re-dispersing in fresh ethanol and re-centrifuging to remove unreacted TESPMA and catalyst.

-

Dry the final product in a vacuum oven.

Key Characterization Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the grafting of TESPMA onto the filler/nanoparticle surface by identifying characteristic peaks, such as Si-O-Si (~1100 cm⁻¹) and C=O of the methacrylate group (~1720 cm⁻¹).[3]

-

Thermogravimetric Analysis (TGA): To quantify the amount of TESPMA grafted onto the surface and to assess the thermal stability of the resulting hybrid material.[12]

-

Scanning/Transmission Electron Microscopy (SEM/TEM): To observe the morphology of the fillers/nanoparticles and their dispersion within the polymer matrix.[13]

-

Mechanical Testing: To quantify the effects of TESPMA on properties like tensile strength, Young's modulus, and elongation at break using a universal testing machine according to ISO or ASTM standards.[3]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension before and after functionalization.[14]

Conclusion

This compound is a uniquely versatile molecule that serves as a powerful tool in the design of advanced hybrid materials. Its dual functionality allows it to form a robust covalent link between inorganic and organic phases, leading to significant enhancements in mechanical, thermal, and interfacial properties. For drug development professionals, TESPMA provides a foundational platform for creating sophisticated nanocarriers capable of targeted delivery. A thorough understanding of its chemistry and application protocols is essential for leveraging its full potential in creating materials that are stronger, more durable, and smarter.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medicinaoral.com [medicinaoral.com]

- 5. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of cellular uptake of genotoxic silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigation on Effect of 3-Trimethoxysilyl Propyl Methacrylate based Nano-ZnO/CTF Nanocomposite Hydrogel- Synthesis and Characterization | NanoNEXT [asianresassoc.org]

- 13. In vitro evaluation of novel polymer-coated magnetic nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Methacrylate Group in the Polymerization of 3-(Triethoxysilyl)propyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Triethoxysilyl)propyl methacrylate (B99206) (TESPMA) is a bifunctional molecule of significant interest in materials science and drug development. Its unique structure, featuring a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group, allows it to act as a critical bridge between organic and inorganic materials. This technical guide delves into the core role of the methacrylate group in the polymerization of TESPMA, providing a comprehensive overview of the polymerization mechanisms, quantitative kinetic data, and detailed experimental protocols. This document aims to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize TESPMA in the synthesis of advanced materials for a range of applications, including drug delivery systems, tissue engineering scaffolds, and dental restorative materials.

Introduction

The versatility of 3-(Triethoxysilyl)propyl methacrylate (TESPMA) stems from its dual-reactivity. The triethoxysilyl group enables the formation of covalent bonds with inorganic substrates such as silica, glass, and metal oxides through hydrolysis and condensation reactions. Simultaneously, the methacrylate group readily participates in polymerization reactions, allowing for the formation of long-chain polymers and the creation of organic-inorganic hybrid materials with tailored properties.[1][2] Understanding the polymerization behavior of the methacrylate group is paramount to controlling the structure and, consequently, the function of the resulting materials. This guide will focus on the polymerization of the methacrylate moiety, exploring various techniques, including free-radical polymerization, atom transfer radical polymerization (ATRP), and group transfer polymerization (GTP).

The Methacrylate Group: The Engine of Polymerization

The methacrylate group, CH₂=C(CH₃)COO-, is the key functional group responsible for the polymerization of TESPMA. The carbon-carbon double bond within this group is susceptible to attack by radical species, initiating a chain-growth process that leads to the formation of a poly(methacrylate) backbone. The polymerization of TESPMA can be achieved through several mechanisms, each offering distinct advantages in controlling the final polymer architecture.

Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like TESPMA. The process is initiated by the decomposition of a radical initiator, which generates free radicals that then react with the monomer.

Reaction Mechanism: The free-radical polymerization of TESPMA proceeds through the classic steps of initiation, propagation, and termination.

-

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) thermally decomposes to form primary radicals. These radicals then add to the double bond of a TESPMA monomer, creating a monomer radical.[3][4]

-

Propagation: The newly formed monomer radical adds to another TESPMA monomer, and this process repeats, leading to the growth of a polymer chain.[3][4]

-

Termination: The growth of polymer chains is terminated by either combination (two growing chains coupling together) or disproportionation (hydrogen transfer between two growing chains).[3]

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Group Transfer Polymerization (GTP), offer precise control over polymer molecular weight, architecture, and dispersity.

ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. This allows for the controlled growth of polymer chains.[5]

Reaction Mechanism: In ATRP of TESPMA, an alkyl halide initiator is activated by a copper(I) complex, generating a radical that initiates polymerization. The growing polymer chain is reversibly deactivated by the copper(II) complex.

GTP is another living polymerization technique particularly suitable for methacrylate monomers. It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic catalyst.

Quantitative Data on TESPMA Polymerization

The following tables summarize key quantitative data from various studies on the polymerization of TESPMA, providing insights into the kinetics and outcomes of different polymerization methods.

Table 1: Free-Radical Copolymerization of TESPMA (M₁) with N-vinyl-2-pyrrolidone (M₂) at 70°C [6]

| Feed Molar Ratio (M₁:M₂) | Copolymer Molar Ratio (m₁:m₂) | Conversion (%) |

| 0.1 : 0.9 | 0.28 : 0.72 | 8.5 |

| 0.2 : 0.8 | 0.45 : 0.55 | 9.2 |

| 0.3 : 0.7 | 0.58 : 0.42 | 9.8 |

| 0.4 : 0.6 | 0.68 : 0.32 | 10.5 |

| 0.5 : 0.5 | 0.76 : 0.24 | 11.2 |

Reactivity Ratios: r₁ (TESPMA) = 3.722, r₂ (NVP) = 0.097

Table 2: Atom Transfer Radical Polymerization (ATRP) of TESPMA [5]